molecular formula C17H13NO4 B5832338 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one

Cat. No. B5832338
M. Wt: 295.29 g/mol
InChI Key: NPJGYLGVDIXMDJ-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one, also known as ENB, is a synthetic compound that belongs to the family of benzofuranones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one is not fully understood. However, it has been proposed that 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one exerts its biological activity by targeting specific proteins or enzymes involved in various cellular processes. For example, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been found to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In cancer cells, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the mitochondrial membrane potential. In fungi and bacteria, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been found to disrupt the cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one exhibits several advantages for lab experiments, including its high potency, selectivity, and stability. However, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one during lab experiments.

Future Directions

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has great potential for further research in various fields. Some of the future directions for 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one include:
1. Developing 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one-based materials with improved optical and electronic properties for various applications, such as sensing, imaging, and optoelectronics.
2. Investigating the mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one in more detail to identify specific targets and pathways involved in its biological activity.
3. Exploring the potential of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one as a lead compound for the development of novel anticancer, antifungal, and antibacterial agents.
4. Studying the pharmacokinetics and pharmacodynamics of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one to determine its safety and efficacy in vivo.
Conclusion:
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its unique structure and biological activity make it a promising lead compound for the development of novel drugs and functional materials. Further research is needed to fully understand the mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one and to explore its potential in various applications.

Synthesis Methods

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one can be synthesized through a multistep process that involves the condensation of 4-ethylphenylacetic acid with nitromethane, followed by cyclization and dehydration. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been extensively investigated for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antifungal, and antibacterial activities. 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to induce apoptosis in cancer cells by targeting the mitochondria and activating the caspase pathway. It has also been found to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has also been explored for its potential use in material science. It has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and organic semiconductors. 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one-based materials have been found to exhibit unique optical and electronic properties, making them suitable for various applications, such as sensing, imaging, and optoelectronics.

properties

IUPAC Name

(3Z)-3-[(4-ethylphenyl)-nitromethylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-11-7-9-12(10-8-11)15(18(20)21)16-13-5-3-4-6-14(13)17(19)22-16/h3-10H,2H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJGYLGVDIXMDJ-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C/2\C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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